molecular formula C11H8BrClN2 B8513699 3-(p-Bromophenyl)-6-chloro-4-methylpyridazine

3-(p-Bromophenyl)-6-chloro-4-methylpyridazine

Cat. No. B8513699
M. Wt: 283.55 g/mol
InChI Key: OGOKDAMJYJGOGG-UHFFFAOYSA-N
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Patent
US04230705

Procedure details

A 10 g. portion of 6-(p-bromophenyl)-5-methyl-3(2H)-pyridazinone [J. Medicinal Chem. 17, 281 (1974)] and 100 ml. of phosphorus oxychloride are heated at steam bath temperature for 3 hours. The mixture is added dropwise to cold water while stirring. The resulting solid is filtered and washed with water to afford 3-(p-bromophenyl)-6-chloro-4-methyl pyridazine as a grey solid. A mixture of 1.5 g. of this compound, 0.64 g. of formylhydrazine and 25 ml. of n-butyl alcohol is stirred at reflux for 18 hours. The reaction mixture is cooled in an ice bath, filtered, and the solid is recrystallized from methyl alcohol giving 6-(p-bromophenyl)-7-methyl-1,2,4-triazolo[4,3-b]pyridazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH3:15])=[CH:10][C:11](=O)[NH:12][N:13]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[N:12][C:11]([Cl:18])=[CH:10][C:9]=2[CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C(=CC(NN1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=NC(=CC1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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